![molecular formula C24H29NO3S B281702 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, commonly known as TAK-715, is a synthetic small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). It was first described in 2005 as a potential therapeutic agent for the treatment of various inflammatory diseases and cancer.
Mécanisme D'action
TAK-715 exerts its biological effects by inhibiting the activity of p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, a key signaling molecule involved in inflammatory responses and cellular stress. By blocking p38 this compound, TAK-715 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anticancer properties, it has been reported to have neuroprotective effects, as well as the ability to regulate glucose metabolism and lipid homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-715 is its specificity for p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, its relatively low potency and solubility can limit its use in certain experimental settings. Additionally, its effects may be influenced by factors such as cell type and disease state, which can complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on TAK-715. One area of interest is the development of more potent and selective p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide inhibitors, which could improve its therapeutic efficacy. Another direction is the investigation of TAK-715 in combination with other agents, such as chemotherapeutic drugs or immune checkpoint inhibitors, to enhance its anticancer effects. Finally, the role of p38 this compound in other disease processes, such as neurodegenerative disorders and metabolic diseases, could be further explored to identify new therapeutic targets for TAK-715 and related compounds.
Méthodes De Synthèse
The synthesis of TAK-715 involves several steps, starting with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 8-tert-butyl-2,3,4,5-tetrahydro-1H-dibenzo[b,d]furan-6-carboxylic acid. The resulting intermediate is then converted to TAK-715 through a series of reactions involving sulfonation, reduction, and acylation.
Applications De Recherche Scientifique
TAK-715 has been extensively investigated for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied as a potential anticancer agent, as p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide is known to play a role in tumor growth and metastasis.
Propriétés
Formule moléculaire |
C24H29NO3S |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H29NO3S/c1-5-16-6-10-19(11-7-16)29(26,27)25-18-9-13-23-21(15-18)20-14-17(24(2,3)4)8-12-22(20)28-23/h6-7,9-11,13,15,17,25H,5,8,12,14H2,1-4H3 |
Clé InChI |
YHDHWVMPZUJQPS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
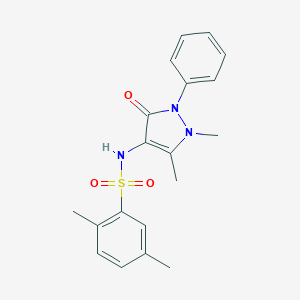
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)

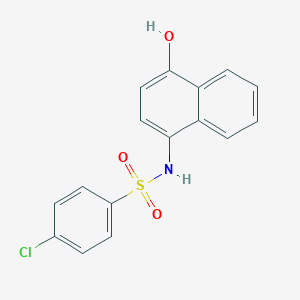
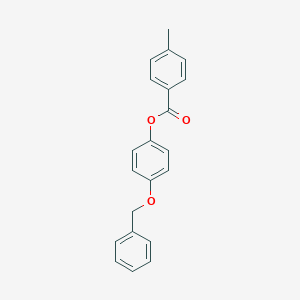

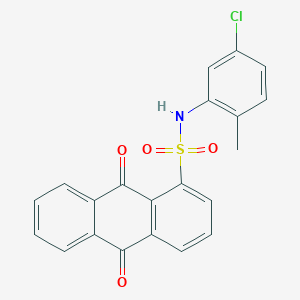
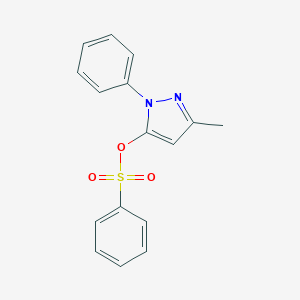
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
